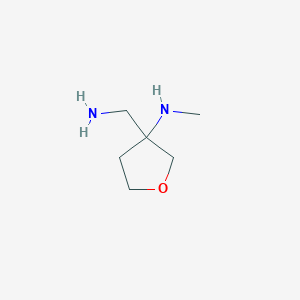

3-(aminomethyl)-N-methyloxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

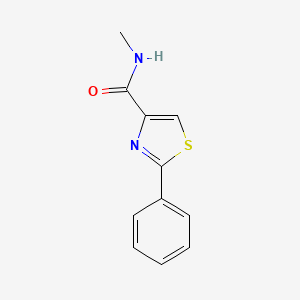

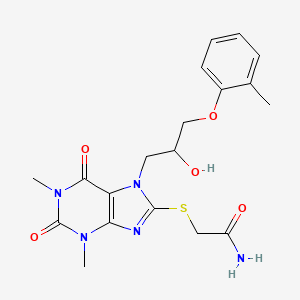

Molecular Structure Analysis

The molecular structure of a compound is largely determined by its chemical formula and the arrangement of atoms. Without specific information on “3-(aminomethyl)-N-methyloxolan-3-amine”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Applications De Recherche Scientifique

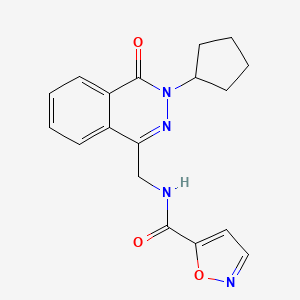

Compound Synthesis

3-(Aminomethyl)-N-methyloxolan-3-amine: serves as a versatile reagent for synthesizing an array of compounds. Its core structure includes an electron-rich boron atom, which readily forms complexes with Lewis acids (such as amines or carboxylic acids). This property facilitates catalytic reactions, enabling efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

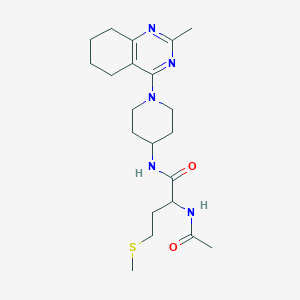

Catalyst for Reactions

As an arylboronic acid, AMPBH plays a crucial role in Suzuki-Miyaura reactions. Specifically, it acts as an intermediate in these cross-coupling reactions, allowing the formation of carbon-carbon bonds. Researchers utilize AMPBH to promote amidation and esterification of carboxylic acids, making it an effective catalyst .

Ligand for Protein and Enzyme Studies

The boron atom within AMPBH exhibits a strong affinity for proteins and enzymes. Consequently, it serves as a ligand in studies aimed at elucidating protein structures and mechanisms. By binding to specific proteins, researchers gain insights into their functions, interactions, and potential therapeutic targets .

Drug Delivery Systems

Researchers have explored AMPBH-functionalized nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells. The boronic acid moiety allows reversible binding to glycoproteins on cell surfaces, facilitating controlled drug release .

Photoacoustic Imaging

In situ monitoring of nanovehicles within cells is crucial for drug delivery optimization. Phenylboronate-linked RGD-dextran/purpurin 18 conjugates, containing AMPBH, have been used for photoacoustic imaging. These conjugates enable real-time visualization of structural changes in nanovehicles, aiding drug delivery research .

Proteasome Inhibitors

Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. AMPBH derivatives have shown promise in this context, potentially contributing to the development of novel proteasome inhibitors for cancer therapy .

Safety And Hazards

Orientations Futures

The future directions of research on a compound depend on its potential applications and the current state of knowledge. For example, aminomethyl compounds have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

Propriétés

IUPAC Name |

3-(aminomethyl)-N-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZHVWVUMUJZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-methyloxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)